molecular formula C13H17ClN2OS B2372092 N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide CAS No. 1795189-98-8

N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide

Cat. No.: B2372092
CAS No.: 1795189-98-8
M. Wt: 284.8
InChI Key: CVYQXYSCUULLNF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring, and a methylthio group attached to the third carbon of the pyrrolidine ring

Scientific Research Applications

N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with possible applications in the treatment of various diseases.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.

    Biological Research: The compound is used as a tool in biological studies to investigate its effects on various biological systems.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks a 4-chlorobenzyl halide.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a suitable thiol reagent reacts with the third carbon of the pyrrolidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the nitrogen atom of the pyrrolidine ring reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include batch and continuous flow processes, with the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and borane.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

    N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

    N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-amine: Similar structure with an amine group instead of a carboxamide group.

Uniqueness

N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylsulfanylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-18-12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQXYSCUULLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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